molecular formula C26H27FN6O4 B10879700 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10879700
M. Wt: 506.5 g/mol
InChI Key: TXSPGHJHRNOOLR-UHFFFAOYSA-N
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Description

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a combination of various functional groups, including a piperazine ring, a benzodioxole moiety, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine ring.

    Attachment of the Fluorobenzyl Group: The piperazine derivative is then alkylated with 4-fluorobenzyl chloride under basic conditions.

    Formation of the Purine Core: The final step involves the condensation of the intermediate with a purine derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and fluorobenzyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodioxole and fluorobenzyl moieties, along with the purine core, makes it distinct from other similar compounds and potentially useful in various applications.

Properties

Molecular Formula

C26H27FN6O4

Molecular Weight

506.5 g/mol

IUPAC Name

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H27FN6O4/c1-29-23-22(24(34)30(2)26(29)35)33(15-17-3-6-19(27)7-4-17)25(28-23)32-11-9-31(10-12-32)14-18-5-8-20-21(13-18)37-16-36-20/h3-8,13H,9-12,14-16H2,1-2H3

InChI Key

TXSPGHJHRNOOLR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)F

Origin of Product

United States

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